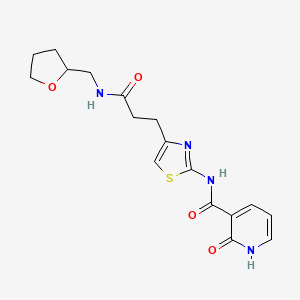
2-oxo-N-(4-(3-oxo-3-(((tetrahydrofuran-2-yl)methyl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(4-(3-oxo-3-(((tetrahydrofuran-2-yl)methyl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
One of the core applications of compounds related to the provided chemical structure is in the synthesis of heterocyclic derivatives. Research led by Bacchi et al. (2005) illustrates the catalytic oxidative carbonylation reactions to produce various heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, demonstrating the compound's utility in synthesizing complex molecular architectures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Antimicrobial and Anticancer Agents
The derivatives of similar complex molecules have been explored for their potential as antimicrobial and anticancer agents. For instance, Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating these compounds' potential in drug development for combating microbial infections (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). Similarly, Redda and Gangapuram (2007) investigated substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, emphasizing the structural versatility and biological activity relevance of compounds within this chemical family (Redda & Gangapuram, 2007).
Advanced Material Synthesis
Compounds with similar structures have also been used in the synthesis of advanced materials. The work by Vasylyev et al. (1999) on synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties is an example of the application of these compounds in creating new materials with potential optical, electronic, or catalytic properties (Vasylyev, Bilokin, Branytska, Kovalenko, & Chernykh, 1999).
properties
IUPAC Name |
2-oxo-N-[4-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-14(19-9-12-3-2-8-25-12)6-5-11-10-26-17(20-11)21-16(24)13-4-1-7-18-15(13)23/h1,4,7,10,12H,2-3,5-6,8-9H2,(H,18,23)(H,19,22)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACUMXDUDLJJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


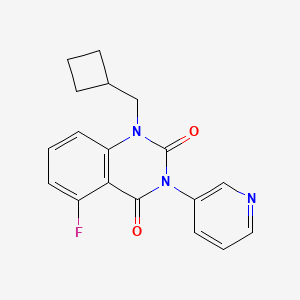
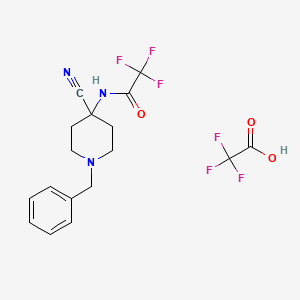

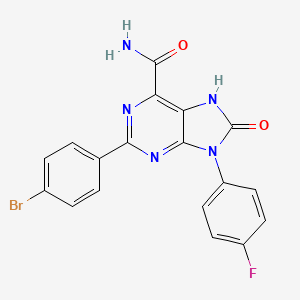
![1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole](/img/structure/B2654565.png)
![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)
![Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester](/img/structure/B2654567.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)
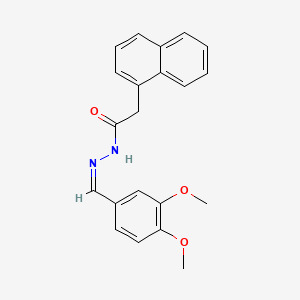
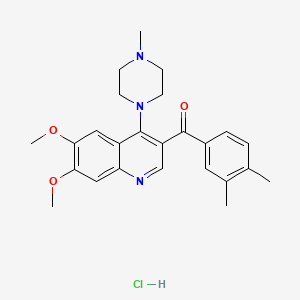
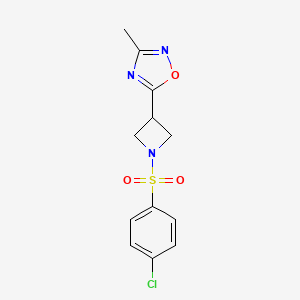
![4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2654576.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654577.png)